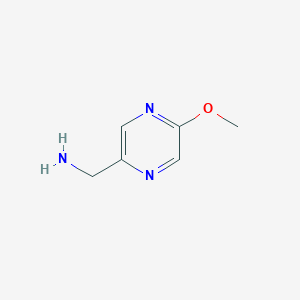
2-Fluor-N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound belongs to the class of phenylpyrazoles, which consists of a pyrazole bound to a phenyl group . Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds .Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide” are not available, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
2-Fluor-N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)benzamid: wurde auf sein antituberkuloses Potenzial untersucht. Forscher synthetisierten eine Reihe neuartiger Derivate und bewerteten ihre Aktivität gegen Mycobacterium tuberculosis H37Ra . Unter diesen Verbindungen zeigten mehrere eine signifikante antituberkulose Aktivität mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Bemerkenswert ist, dass diese Verbindungen für menschliche Zellen nicht toxisch waren, was sie zu vielversprechenden Kandidaten für die Weiterentwicklung macht.
Anti-Fibrose-Eigenschaften
In einer Screening-Studie zeigten einige Derivate dieser Verbindung eine bessere Anti-Fibrose-Aktivität als bestehende Medikamente wie Pirfenidon. Diese Ergebnisse deuten auf mögliche Anwendungen bei fibrotischen Erkrankungen hin .
Katalyse und organische Synthese
Obwohl nicht direkt mit biologischen Anwendungen verbunden, beinhaltet die Synthese von This compound eine katalytische Protodeboronierung von Pinacolboronsäureestern. Diese Methode trägt zur effizienten Herstellung verschiedener organischer Verbindungen bei .
Benzoxazolderivate
Die Verbindung kann als Vorläufer für N-substituierte 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazolderivate dienen. Diese Derivate wurden mit guten Ausbeuten und kurzen Reaktionszeiten synthetisiert und könnten Anwendungen in der medizinischen Chemie finden .
Eigenschaften
IUPAC Name |
2-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-17-6-2-1-5-16(17)18(23)21-12-14-7-10-22(11-8-14)15-4-3-9-20-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZJEQUNYJVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597908.png)


![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)



![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2597917.png)

![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)


![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)
